2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile
Description
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile is a complex organic compound that features a phenothiazine moiety linked to a cyclopenta[B]pyridine ring system
Properties
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS2/c24-13-16-12-15-6-5-7-17(15)25-23(16)28-14-22(27)26-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)26/h1-4,8-12H,5-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUVYRRVOZHLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile typically involves multiple steps. One common route includes the following steps:
Formation of the Phenothiazine Derivative: The phenothiazine moiety is synthesized through the reaction of diphenylamine with sulfur, followed by oxidation.
Attachment of the Ethylsulfanyl Group: The phenothiazine derivative is then reacted with an appropriate ethylsulfanyl reagent under controlled conditions to introduce the ethylsulfanyl group.
Cyclopenta[B]pyridine Ring Formation: The intermediate product is then subjected to cyclization reactions to form the cyclopenta[B]pyridine ring system.
Final Coupling and Functionalization: The final step involves coupling the cyclopenta[B]pyridine intermediate with a nitrile group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The phenothiazine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic or antidepressant due to the presence of the phenothiazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for organic semiconductors or photovoltaic materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
- Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime
Uniqueness
Compared to similar compounds, 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile is unique due to the presence of the cyclopenta[B]pyridine ring system, which may confer additional stability and unique electronic properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
